Methyl 2-[2,1,3-benzothiadiazol-4-ylsulfonyl(cyanomethyl)amino]acetate
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Overview
Description
Methyl 2-[2,1,3-benzothiadiazol-4-ylsulfonyl(cyanomethyl)amino]acetate is a complex organic compound that features a benzothiadiazole core. This compound is known for its significant applications in various fields, including organic electronics and photoluminescent materials. The presence of the benzothiadiazole moiety imparts unique electronic properties, making it a valuable component in the development of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2,1,3-benzothiadiazol-4-ylsulfonyl(cyanomethyl)amino]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,1,3-benzothiadiazole with sulfonyl chloride to introduce the sulfonyl group. This intermediate is then reacted with cyanomethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for precise control of temperature, pressure, and reactant addition is common. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2,1,3-benzothiadiazol-4-ylsulfonyl(cyanomethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
Methyl 2-[2,1,3-benzothiadiazol-4-ylsulfonyl(cyanomethyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of organic semiconductors and conductive polymers.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems, particularly in the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photoluminescent properties.
Mechanism of Action
The mechanism by which methyl 2-[2,1,3-benzothiadiazol-4-ylsulfonyl(cyanomethyl)amino]acetate exerts its effects is primarily related to its electronic structure. The benzothiadiazole core acts as an electron acceptor, facilitating charge transfer processes. This property is crucial in its applications in organic electronics, where efficient charge transport is essential. The sulfonyl and cyanomethyl groups further modulate the electronic properties, enhancing the compound’s performance in various applications.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, which lacks the sulfonyl and cyanomethyl groups, is a simpler molecule with similar electronic properties.
4,7-Dibromo-2,1,3-benzothiadiazole: This derivative is commonly used in the synthesis of larger molecules and conductive polymers.
2,1,3-Benzothiadiazole derivatives containing carbazole units: These compounds are known for their luminescent properties and are used in light-emitting applications.
Uniqueness
Methyl 2-[2,1,3-benzothiadiazol-4-ylsulfonyl(cyanomethyl)amino]acetate stands out due to the presence of both sulfonyl and cyanomethyl groups, which significantly enhance its electronic properties. This makes it more versatile and effective in applications requiring efficient charge transfer and photoluminescence compared to its simpler counterparts.
Properties
IUPAC Name |
methyl 2-[2,1,3-benzothiadiazol-4-ylsulfonyl(cyanomethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S2/c1-19-10(16)7-15(6-5-12)21(17,18)9-4-2-3-8-11(9)14-20-13-8/h2-4H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZWCZRGSZQZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)S(=O)(=O)C1=CC=CC2=NSN=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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